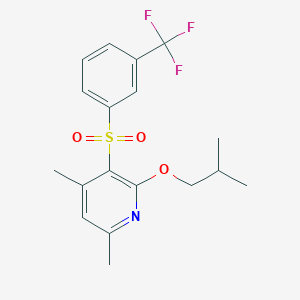

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone

Description

Properties

IUPAC Name |

4,6-dimethyl-2-(2-methylpropoxy)-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO3S/c1-11(2)10-25-17-16(12(3)8-13(4)22-17)26(23,24)15-7-5-6-14(9-15)18(19,20)21/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOJTFFHNOZQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of Isobutoxy and Dimethyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

Attachment of the Phenyl Sulfone Moiety: The phenyl sulfone group is attached via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl sulfone moiety.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfone derivatives have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound’s sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Research Findings and Implications

- Stability: Sulfone-containing compounds generally exhibit high thermal and oxidative stability. The trifluoromethyl group in the target compound may further enhance resistance to metabolic degradation compared to non-fluorinated analogs .

- Synthetic Challenges: The isobutoxy group on the pyridine ring may complicate synthesis due to steric hindrance, contrasting with simpler diaminodihydroxy sulfones .

Biological Activity

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C18H20F3NO3S

- Molecular Weight : 387.42 g/mol

- CAS Number : 339276-95-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonyl group in its structure is known to enhance the compound's reactivity and binding affinity to target proteins.

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the efficacy of related compounds as c-KIT kinase inhibitors, which are crucial in treating gastrointestinal stromal tumors (GISTs). These compounds demonstrated potent activity against various c-KIT mutants resistant to standard treatments like imatinib .

2. Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory activities. For instance, derivatives containing trifluoromethyl groups have been reported to inhibit cyclooxygenase (COX) enzymes effectively, leading to reduced inflammation in animal models . The inhibition of COX-1 and COX-2 pathways suggests potential therapeutic applications in treating inflammatory diseases.

3. Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that these compounds maintain good bioavailability and exhibit a favorable half-life in vivo, making them suitable candidates for further development in clinical settings .

Case Studies

Several studies have documented the biological activity of structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.